2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
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Description
Scientific Research Applications
Structural Analysis and Synthesis
Studies have focused on the synthesis and crystal structure analysis of compounds closely related to "2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide", shedding light on their molecular configurations and potential applications in developing new materials or drugs. For instance, Sharma et al. (2016) detailed the crystal structure of a compound involving thiophenyl groups, providing insights into its molecular interactions and stability crucial for materials science and drug design (Sharma et al., 2016).
Biological Activity
Research has also explored the biological activity of thiophene derivatives, highlighting their potential in medical and pharmaceutical applications. Vasu and colleagues (2003) reported on the antibacterial and antifungal properties of thiophene-3-carboxamide derivatives, suggesting their utility in developing new antimicrobial agents (Vasu et al., 2003).
Corrosion Inhibition
Benzothiazole derivatives, which share structural similarities with "this compound", have been investigated for their corrosion inhibition properties. Hu et al. (2016) synthesized benzothiazole derivatives and tested their efficacy as corrosion inhibitors for steel, demonstrating the chemical's potential in protecting industrial materials (Hu et al., 2016).
Herbicidal Activity
The herbicidal activity of benzamide derivatives has been the subject of research, indicating the compound's potential application in agriculture. Viste and colleagues (1970) explored the herbicidal properties of dimethylpropynylbenzamides, showcasing their effectiveness against annual and perennial grasses (Viste et al., 1970).
Properties
IUPAC Name |
2,5-dimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-12-5-6-13(2)15(9-12)16(19)18-11-17(3,4)14-7-8-20-10-14/h5-10H,11H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEIQXYTUPCXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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